Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

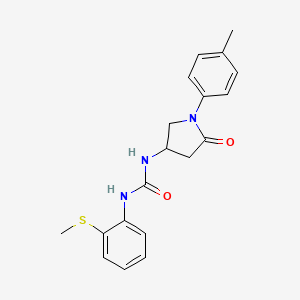

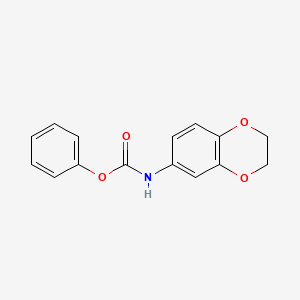

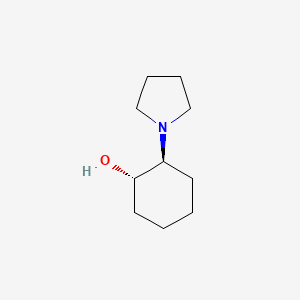

“Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis

The molecular structure of “Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride” can be represented by the linear formula C12H16ClNO2 . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride” is a powder with a molecular weight of 241.72. The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of similar compounds provide additional information about their physical and chemical properties .科学的研究の応用

Chemical Synthesis and Modification

Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride is utilized as a key intermediate in chemical synthesis. One study describes its involvement in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its application in creating compounds with potential antibiotic properties. The process was noted for its simplicity and safety, suitable for scale-up production (Cheng Qing-fang, 2005).

Catalytic and Asymmetric Synthesis

The compound is also involved in catalytic and asymmetric synthesis processes. A study showcases the development of a transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group, using N-phenylpyrrolidine. This method demonstrated broad substrate scope and introduced a new avenue for C-H bond functionalization (B. Sezen, D. Sames, 2005).

Role in Pharmaceutical Research

In the pharmaceutical field, Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride is used in the creation of potential drug candidates. For instance, it plays a role in the synthesis of compounds exhibiting high pharmacological activity, such as β-substituted γ-aminobutyric acid derivatives. These compounds have shown promise as pharmacologically active substances with potential therapeutic applications (O. S. Vasil'eva et al., 2016).

Potential Antimicrobial Properties

Research indicates the use of Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride in the synthesis of novel compounds with potential antimicrobial properties. A study involving the preparation of a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, derived from this compound, demonstrated promising antibacterial and antifungal activities (R. Shastri, Post, 2019).

Applications in Organometallic Chemistry

Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride is also used in organometallic chemistry. A study describes the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, using this compound as a building block. These complexes were tested against various human tumor cell lines, displaying significant cytotoxicity and highlighting their potential as anticancer drugs (T. S. Basu Baul et al., 2009).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are flammable liquids and can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

特性

IUPAC Name |

methyl 3-phenylpyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALXOHKYLQVTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(3,4-dimethylphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510539.png)

![3-[4-(Trifluoromethyl)phenyl]sulfonylpropanenitrile](/img/structure/B2510545.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)